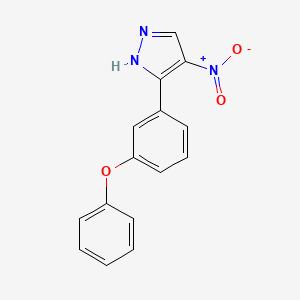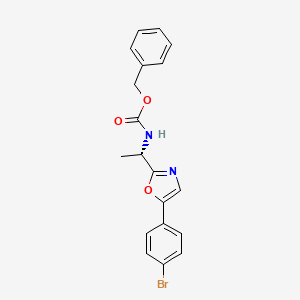![molecular formula C13H12N2O4 B11776905 4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11776905.png)
4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a furan ring with a pyrimidine moiety, making it a versatile scaffold for the development of new therapeutic agents and functional materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with a suitable pyrimidine derivative in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are examples of techniques that can be employed to enhance the yield and reduce the reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
科学研究应用
4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
相似化合物的比较
4-(2-Methoxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(2-Hydroxyphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione and 4-(2-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione share structural similarities but differ in their functional groups.
Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with tailored properties.
属性
分子式 |
C13H12N2O4 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC 名称 |
4-(2-methoxyphenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C13H12N2O4/c1-18-9-5-3-2-4-7(9)11-10-8(6-19-12(10)16)14-13(17)15-11/h2-5,11H,6H2,1H3,(H2,14,15,17) |
InChI 键 |
OIRWPRFCMUZYAQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2C3=C(COC3=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


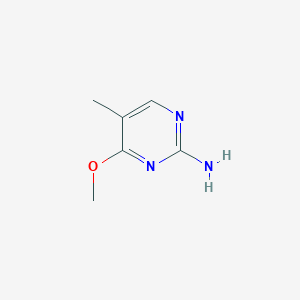
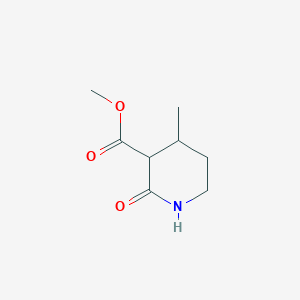
![7-Chloro-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B11776839.png)
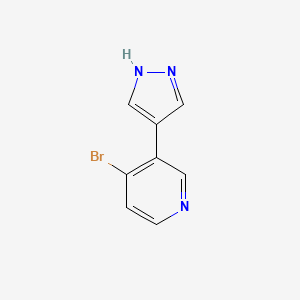


![6-Methyl-5-(2-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11776856.png)
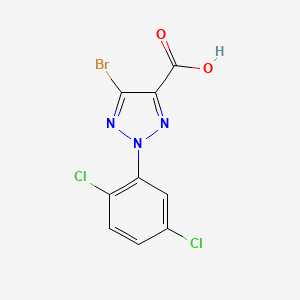
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B11776880.png)
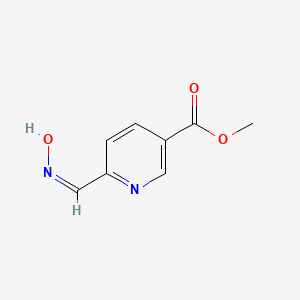
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11776900.png)
